Chemical properties of 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine
Chemical properties of 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine
The following technical guide is structured to serve as a definitive reference for the chemical properties, synthesis, and utility of 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine .
Role: Key Electrophilic Scaffold in Kinase Inhibitor Discovery CAS Registry Number: 681260-54-8
Executive Summary
In the landscape of medicinal chemistry, 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine represents a "privileged scaffold." It is a bioisostere of the quinazoline core (found in drugs like Gefitinib and Erlotinib) but offers distinct physicochemical advantages, including altered lipophilicity and metabolic stability profiles.
This compound functions primarily as a high-value electrophilic intermediate . The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Structural Specifications
| Property | Data |
| IUPAC Name | 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 281.16 g/mol |
| CAS Number | 681260-54-8 |
| Core Scaffold | Thieno[3,2-d]pyrimidine |
| Key Substituents | C4-Chloro (Reactive handle), C6-p-Chlorophenyl (Lipophilic anchor) |
Physical Properties & Stability
-
Appearance: Typically an off-white to pale yellow crystalline solid.
-
Solubility:
-
High: DMSO, DMF, Dichloromethane (DCM), Chloroform.
-
Moderate: Ethyl Acetate, THF (often requires warming).
-
Insoluble: Water, Diethyl ether, Hexanes.
-
-
Stability:
-
Hydrolytic Sensitivity: The C4-Cl bond is susceptible to hydrolysis in acidic or basic aqueous media, converting back to the thermodynamically stable 4(3H)-one (lactam). Storage under inert atmosphere (Ar/N2) at -20°C is recommended.
-
Thermal Stability: Generally stable up to ~200°C, but prone to decomposition during prolonged exposure to moisture.
-
Synthetic Pathways
The synthesis of this scaffold typically follows a convergent route, building the thiophene ring first, followed by pyrimidine annulation and activation.
Mechanistic Flow (Graphviz)
The following diagram illustrates the critical pathway from the thiophene precursor to the final activated chloride.
Figure 1: Synthetic route from aminothiophene precursor to the 4-chloro electrophile.
Critical Synthetic Steps
-
Gewald Reaction (Precursor Synthesis): The starting thiophene is often synthesized via a multicomponent reaction involving 4-chlorophenacyl bromide, ethyl cyanoacetate, and elemental sulfur.
-
Pyrimidinone Formation: The aminothiophene ester is cyclized using formamide (at ~180°C) or triethyl orthoformate/ammonia. This yields the 4-oxo intermediate , which is chemically inert to nucleophiles.
-
Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (
) converts the tautomeric lactam (C=O) into the chloro-imidate (C-Cl).-
Expert Insight: Addition of catalytic DMF is crucial here. It forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination rate.
-
Chemical Reactivity: The Hub
The utility of 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine lies in the electronic deficiency of the pyrimidine ring, which makes the C4 position highly electrophilic.
Reactivity Profile
-
Mechanism: Nucleophilic Aromatic Substitution (
). -
Driving Force: The nitrogen atoms at N1 and N3 withdraw electron density, stabilizing the Meisenheimer complex intermediate.
-
Regioselectivity: Substitution occurs exclusively at C4. The chlorine on the phenyl ring (C6 substituent) is unreactive under standard
conditions (requires Pd-catalysis to activate).
Divergent Synthesis Scheme (Graphviz)
Figure 2: Reactivity profile showing displacement of the C4-chloride by various nucleophiles.
Experimental Protocols
Note: All procedures must be performed in a fume hood.
Protocol A: Synthesis of the 4-Chloro Derivative (Chlorination)
Objective: Convert 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one to the title compound.
-
Setup: Charge a dry round-bottom flask with the 4-oxo intermediate (1.0 equiv).
-
Reagent Addition: Add
(excess, typically 5–10 vol/wt) as both solvent and reagent. -
Catalysis: Add anhydrous DMF (3–5 drops). Caution: Exothermic reaction.
-
Reaction: Reflux the mixture (
) for 3–5 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material spot (baseline/polar) should disappear, replaced by a less polar UV-active spot (product). -
Workup (Critical):
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the residue slowly onto crushed ice/water with vigorous stirring. Do not allow temperature to rise significantly to prevent hydrolysis.
-
Neutralize with saturated
to pH ~8. -
Extract with DCM (
), dry over , and concentrate.[1][2]
-
-
Purification: Recrystallize from minimal hot ethyl acetate or purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: General Displacement (Library Generation)
Objective: Synthesize a 4-amino derivative (potential kinase inhibitor).
-
Dissolution: Dissolve 4-chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine (1.0 equiv) in Isopropanol or Dioxane (0.1 M).
-
Nucleophile: Add the desired amine (1.1–1.5 equiv).
-
Base: Add DIPEA (Diisopropylethylamine) or
(2.0 equiv) to scavenge the HCl generated. -
Conditions: Heat at reflux (Isopropanol) or
(Dioxane) for 2–12 hours. -
Isolation:
-
If the product precipitates upon cooling, filter and wash with cold ether.
-
If soluble, evaporate solvent and partition between EtOAc/Water.
-
Applications in Drug Discovery
This scaffold is extensively utilized in "Scaffold Hopping" strategies, where the thienopyrimidine core replaces the quinazoline core of established drugs to improve IP position or physicochemical properties.
| Target Class | Application Logic | Key Reference |
| Tyrosine Kinases (EGFR/BTK) | The N1/N3 atoms bind to the hinge region of the kinase ATP-binding pocket. The C6-aryl group occupies the hydrophobic pocket. | Molecules 2021 [1] |
| Sirtuins (SIRT1/2/3) | 6-substituted thienopyrimidines have shown nanomolar potency as pan-SIRT inhibitors. | J. Med.[3] Chem. 2013 [2] |
| Antimalarial | Derivatives at C4 (amines) show activity against P. falciparum by mimicking purine metabolites. | Pharmaceuticals 2022 [3] |
References
-
Tasso, B., et al.[4] "The Development of BTK Inhibitors: A Five-Year Update." Molecules, vol. 26, no.[5] 24, 2021. Link
-
Disch, J. S., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, vol. 56, no. 9, 2013, pp. 3666–3679. Link
-
Islam, F., et al. "Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives."[6] Current Drug Targets, vol. 22, no.[6] 17, 2021.[6] Link
-
Cohen, D. T., et al. "4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives." Pharmaceuticals, vol. 15, no.[2] 7, 2022.[7] Link
Sources
- 1. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
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- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
